alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol
Overview
Description
The compound “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” is not well-documented in the literature. However, it appears to contain a methoxy group, which is a functional group consisting of a methyl group bound to oxygen1. This compound also seems to have similarities with alpha-methoxytoluene, also known as methoxymethylbenzene2.
Synthesis Analysis
The synthesis of this compound is not clearly documented in the available literature. However, methoxy groups are often produced by methylation of alkoxides1. Some aryl methoxides can be synthesized by metal-catalyzed methylation of phenols, or by methoxylation of aryl halides1.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available literature. However, it likely contains a methoxy group (R−O−CH3), which is a common functional group in organic chemistry1.Chemical Reactions Analysis
The specific chemical reactions involving “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” are not well-documented in the available literature. However, alpha cleavage fragments are common in organic chemistry and could potentially be relevant3.Physical And Chemical Properties Analysis
The physical and chemical properties of “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” are not well-documented in the available literature. However, the compound likely has properties similar to those of other methoxy compounds5.Scientific Research Applications
Radiosensitization and Bioreductive Activation
Alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol and its analogs have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds are particularly effective in targeting hypoxic tumor cells, both in vitro and in vivo, enhancing the therapeutic efficacy of radiation therapy by increasing the sensitivity of cancer cells to radiation. The compounds undergo a process of bioreductive activation, wherein they are converted into more active or toxic forms within the hypoxic (low oxygen) environments of tumors, making them highly selective towards cancer cells while sparing normal tissues (Jenkins et al., 1990).
Antimicrobial Activity
Studies on derivatives of alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol, such as Metronidazole, have demonstrated potent activity against a range of obligate anaerobic bacteria. These compounds inhibit the growth of these bacteria in vitro and have shown good chemotherapeutic activity against infections caused by anaerobic protozoa. This suggests their potential use in treating bacterial and protozoal infections, particularly those caused by anaerobic pathogens (Prince et al., 1969).
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
Novel families of compounds derived from alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol have been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds show significant activity at submicromolar concentrations against HIV-1, with certain derivatives demonstrating improved activity compared to existing NNRTIs. This highlights the potential of these compounds in developing new therapies for HIV/AIDS, especially in combination with other antiretroviral drugs (De Martino et al., 2005).
Chemical Synthesis and Modification
Alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol serves as a key intermediate in the synthesis of various biologically active compounds. Its chemical structure allows for modifications that have led to the development of a range of derivatives with potential therapeutic applications. These include the synthesis of nitroimidazole nucleosides as radiosensitizers and the exploration of new classes of antineoplastic and antifilarial agents, showcasing the versatility of this compound in medicinal chemistry (Sakaguchi et al., 1983).
Safety And Hazards
The safety and hazards associated with this compound are not clearly documented in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for research on this compound are not clearly documented in the available literature. However, alpha capture systems (ACS) track investment recommendations and their subsequent performance to create an alpha-generating portfolio6. This could potentially be relevant for future research involving this compound.
Please note that this information is based on the available literature and may not be fully accurate or complete. Further research is needed to fully understand the properties and potential applications of “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol”.
properties
IUPAC Name |
1-methoxy-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-6-9-3-8(11(13)14)10(6)4-7(12)5-15-2/h3,7,12H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGBOPOUAJNSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(COC)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875756 | |
Record name | 1-(2-OH-3-MEOPR)-2-ME-5-NO2IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol | |
CAS RN |
60174-20-1 | |
Record name | Ro 11-3696 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060174201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-OH-3-MEOPR)-2-ME-5-NO2IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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